molecular formula C11H14N4O2S3 B2463136 N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)thiophene-2-sulfonamide CAS No. 2034304-36-2

N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)thiophene-2-sulfonamide

Cat. No. B2463136
CAS RN: 2034304-36-2
M. Wt: 330.44
InChI Key: BBCIUBZZGWHWKC-UHFFFAOYSA-N
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Description

“N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)thiophene-2-sulfonamide” is a chemical compound that has grown in significance in recent years. It is a heterocyclic compound, which means it contains a ring structure containing atoms of at least two different elements . Heterocycles are of immense importance biologically and industrially, and about half of over six million compounds recorded in chemical abstracts are heterocyclic .


Molecular Structure Analysis

The molecular structure of “N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)thiophene-2-sulfonamide” is likely complex due to the presence of multiple heterocyclic components. Thiadiazole derivatives have four isomeric forms: 1,3,4-thiadiazole; 1,2,3-thiadiazole; 1,2,4-thiadiazole; and 1,2,5-thiadiazole . The specific form in this compound is 1,2,5-thiadiazole .

Scientific Research Applications

Sulfonamide Inhibitors in Drug Development Sulfonamides, including N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)thiophene-2-sulfonamide, have been a significant class of compounds in drug development. These compounds have been extensively investigated for their therapeutic potential in various diseases. Sulfonamide inhibitors have found applications in treating bacterial infections, cancer, HIV, glaucoma, inflammation, and Alzheimer’s disease, showcasing their versatility and broad spectrum of activity (Gulcin & Taslimi, 2018).

Thiophene Derivatives in Medicinal Chemistry Thiophene derivatives, as part of the structural motif in N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)thiophene-2-sulfonamide, have been widely recognized for their medicinal properties. These compounds are involved in the synthesis of drugs with antimicrobial, anticancer, antiparasitic, anti-inflammatory, and antihypertensive activities. Thiophene derivatives' versatile application in drug development highlights their importance in creating new therapeutic agents (Xuan, 2020).

Sulfur-Containing Heterocyclic Derivatives as Cytotoxic Agents The incorporation of sulfur-containing heterocyclic scaffolds, like those found in N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)thiophene-2-sulfonamide, has shown promising cytotoxic activity against various cancer cell lines. These compounds operate through multiple mechanisms, such as inhibiting tyrosine kinases and topoisomerase I and II, demonstrating the potential of sulfur-containing heterocycles in cancer therapy (Laxmikeshav et al., 2021).

Environmental Applications of Sulfonamides Beyond their therapeutic applications, sulfonamides like N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)thiophene-2-sulfonamide also play a role in environmental science. These compounds have been studied for their ability to remove persistent organic pollutants from aqueous solutions, demonstrating their utility in addressing environmental contamination and promoting cleaner technologies (Prasannamedha & Kumar, 2020).

Antibacterial Activity of Aryl Sulfonamide Compounds Aryl sulfonamide compounds, encompassing thiophene or chromene moieties, have been explored for their potent antibacterial properties. Research into these compounds has revealed their effectiveness against pathogenic microbes, underscoring the importance of aryl sulfonamides in developing new antibacterial agents (Rathore et al., 2021).

properties

IUPAC Name

N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O2S3/c16-20(17,11-2-1-7-18-11)14-9-3-5-15(6-4-9)10-8-12-19-13-10/h1-2,7-9,14H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBCIUBZZGWHWKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NS(=O)(=O)C2=CC=CS2)C3=NSN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]thiophene-2-sulfonamide

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